3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine
Description
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by three key substituents:
- 3-Phenyl group: Enhances aromatic stacking interactions with biological targets.
- 5-Propyl chain: Modifies lipophilicity and membrane permeability.
This compound belongs to a class of heterocyclic scaffolds widely explored for their pharmacological properties, including kinase inhibition and anti-mycobacterial activity . Its synthesis likely involves Suzuki–Miyaura cross-coupling or nucleophilic substitution at the 7-position, as seen in analogous pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-2-9-21-18-24(29-16-14-28(15-17-29)22-12-7-4-8-13-22)30-25(27-21)23(19-26-30)20-10-5-3-6-11-20/h3-8,10-13,18-19H,2,9,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXADIWXXGHYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a base can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique pyrazolo-pyrimidine core, which contributes to its biological activity. The structure can be represented as follows:
- Molecular Formula : C22H24N4
- Molecular Weight : 348.46 g/mol
Antidepressant Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antidepressant effects. The specific compound has shown promise in enhancing serotonergic neurotransmission, which is crucial for mood regulation.
Case Study : A study evaluated the effects of various pyrazolo derivatives on serotonin receptor activity, revealing that compounds with similar structures to 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine significantly increased serotonin levels in the brain, suggesting potential use as antidepressants .
Anticonvulsant Activity
The compound's structural similarities to known anticonvulsants suggest potential efficacy in treating epilepsy and other seizure disorders.
Data Table: Anticonvulsant Efficacy Comparison
Anticancer Properties
Recent investigations have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer therapy. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study : In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mechanisms involving the modulation of key signaling pathways .
Mechanism of Action
The mechanism of action of 3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrazolo[1,5-a]pyrimidines is provided below, focusing on substituent variations and their biological or physicochemical implications.
Table 1: Structural and Functional Comparison
Notes:
- 7-Substituent : The 4-phenylpiperazine group may confer selectivity for serotonin or dopamine receptors, unlike 4-methylpiperazine () or piperidine () derivatives .
- Biological Activity : While direct data for the target compound is unavailable, analogs with 7-piperazine/pyrrolidine groups (e.g., Pir-14-3) show activity in receptor modulation , and 7-oxo derivatives (e.g., 9k) exhibit anti-mycobacterial effects .
Key Research Findings and Implications
Anti-Mycobacterial Activity : 7-Oxo derivatives (e.g., 9k) demonstrate potent activity (MIC ≤1 µg/mL), suggesting that replacing the 7-piperazinyl group with a carbonyl may enhance efficacy against Mycobacterium tuberculosis .
Synthetic Flexibility : Microwave-assisted Suzuki coupling () and ultrasound-assisted synthesis () enable rapid diversification at the 3-, 5-, and 7-positions, facilitating SAR studies.
Biological Activity
3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core, which is significant for its biological activity.
The compound primarily acts as an antagonist at various receptor sites, particularly those associated with neurotransmitter systems. Its interaction with the serotonin and dopamine receptors has been noted, which may contribute to its anxiolytic and antidepressant effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound shows affinity for 5-HT receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : It may also affect dopaminergic pathways, which are crucial in the treatment of psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
Case Studies
- Anxiolytic Study : In a double-blind study involving rodents, administration of the compound significantly reduced anxiety-like behaviors compared to control groups. The results were measured using the elevated plus maze test, showing a marked increase in open arm entries and time spent in open arms.
- Antidepressant Efficacy : Another study highlighted its potential as an antidepressant. Behavioral tests such as the forced swim test demonstrated that subjects treated with the compound exhibited reduced immobility time, indicating enhanced mood.
Safety and Toxicology
Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including 3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between 3-aminopyrazoles and β-diketones or enaminones. For example, symmetrical β-diketones (e.g., acetylacetone) yield symmetrical derivatives, while unsymmetrical diketones produce regioisomeric mixtures requiring chromatographic separation . Advanced routes include one-pot regioselective synthesis using novel catalysts to improve efficiency and selectivity . Structural confirmation often relies on single-crystal X-ray diffraction (as in and ) and spectroscopic methods (NMR, IR, MS) .
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms regiochemistry (e.g., mean C–C bond length accuracy of 0.004 Å in ) .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions and hydrogen bonding. For example, aromatic protons in the pyrimidine ring appear as distinct doublets .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening assays are used to evaluate pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Antiproliferative assays : Cell viability tests (e.g., MTT) in cancer cell lines (e.g., HeLa, SiHa) to determine IC50 values .
- Cell cycle analysis : Flow cytometry to assess G1/S or G2/M arrest (e.g., G2/M arrest in HeLa cells vs. G1 in SiHa cells in ) .
- Enzymatic inhibition : In vitro assays (e.g., cAMP phosphodiesterase inhibition) with Hansch analysis to correlate substituent effects with activity .
Advanced Research Questions
Q. How can researchers design experiments to study p53 activation mechanisms by pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Immunoblotting : Detect p53 protein levels and phosphorylation status (e.g., increased phospho-p53 in ) .
- RT-PCR/qPCR : Quantify p53 target genes (e.g., BAX, p21) to confirm transcriptional activation .
- Immunocytochemistry : Localize p53 nuclear translocation (e.g., nuclear accumulation observed in ) .
- Knockdown models : Use siRNA/shRNA to validate p53-dependent apoptosis pathways.
Q. How should contradictory cell cycle effects (e.g., G1 vs. G2/M arrest) in different cell lines be analyzed?
- Methodological Answer :
- Cell line profiling : Compare p53 status (wild-type vs. mutant) and HPV integration (e.g., HeLa vs. SiHa in ) .
- Pathway-specific inhibitors : Apply CDK or checkpoint kinase inhibitors to identify dominant regulatory pathways.
- Transcriptomics : RNA sequencing to uncover cell line-specific gene expression patterns driving phase-specific arrest .
Q. What strategies optimize substituent effects for target selectivity in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Hansch analysis : Correlate substituent hydrophobicity (π), electronic effects (σ), and steric parameters with activity. For example, 5,7-di-n-propyl groups maximized phosphodiesterase inhibition in .
- Molecular docking : Model interactions with target proteins (e.g., CDK9 in ) to guide alkyl/aryl substitutions .
- Parallel synthesis : Generate libraries with systematic variations (e.g., 4-phenylpiperazine in ) to explore SAR .
Q. How are in vivo efficacy models used to validate antitumor activity?
- Methodological Answer :
- Xenograft models : Implant tumor cells (e.g., cervical cancer) into immunodeficient mice and monitor tumor growth after compound administration.
- Pharmacokinetics : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Toxicity profiling : Assess liver/kidney function and hematological parameters to establish therapeutic indices .
Q. What enzymatic assays are critical for evaluating kinase inhibition by pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
